molecular formula C5H15Cl2N3 B3093016 3-(Dimethylamino)propanimidamide dihydrochloride CAS No. 1240527-89-2

3-(Dimethylamino)propanimidamide dihydrochloride

Cat. No. B3093016
CAS RN: 1240527-89-2
M. Wt: 188.10
InChI Key: CMWXEVQQWMFRHI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanimidamide dihydrochloride is a chemical compound with the CAS Number: 1240527-89-2 . It has a molecular weight of 188.1 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H13N3.2ClH/c1-8(2)4-3-5(6)7;;/h3H,4,6-7H2,1-2H3;2*1H . This code can be used to generate a 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 188.1 .

Scientific Research Applications

Generation of Structurally Diverse Compounds

A study utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process produced dithiocarbamates, thioethers, and facilitated exchanges with various amines to yield a range of derivatives, including ketones, pyrrole, and indoles, indicating its versatility in synthetic chemistry (Roman, 2013).

Nonlinear Optical Properties

Another research focused on synthesizing novel chalcone derivative compounds and investigating their third-order nonlinear optical properties. The study found that one compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, highlighting its potential for optical device applications such as optical limiters (Rahulan et al., 2014).

Pharmacological Research Tool

A compound identified as a nonpeptidic agonist of the urotensin-II receptor was discovered through a functional cell-based screen. This compound, showing selectivity and drug-like properties, serves as a useful pharmacological research tool and a potential drug lead, demonstrating the role of similar compounds in receptor-based pharmacological studies (Croston et al., 2002).

Carbohydrate Chemistry

In carbohydrate chemistry, 3-(Dimethylamino)-1-propylamine has been used as a cheap and versatile reagent for removing byproducts, such as in the deacylation reactions to produce 1-O deprotected sugars. This highlights its utility in simplifying purification processes in synthetic organic chemistry (Andersen et al., 2015).

Cationic Lipid Precursor Synthesis

The synthesis of a cationic lipid precursor was achieved by reacting 3-dimethylamino-1,2-propanediol with long-chain alkyl isocyanate. This work underlines the compound's importance in creating intermediates for further chemical synthesis, particularly in the development of lipid-based compounds (Yan-xiang, 2008).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(dimethylamino)propanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.2ClH/c1-8(2)4-3-5(6)7;;/h3-4H2,1-2H3,(H3,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWXEVQQWMFRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240527-89-2
Record name 3-(dimethylamino)propanimidamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)propanimidamide dihydrochloride
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3-(Dimethylamino)propanimidamide dihydrochloride
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